molecular formula C3HI3N2 B157059 2,4,5-Triiodoimidazole CAS No. 1746-25-4

2,4,5-Triiodoimidazole

Cat. No.: B157059
CAS No.: 1746-25-4
M. Wt: 445.77 g/mol
InChI Key: HIDCNJIBRZBEPN-UHFFFAOYSA-N
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Description

2,4,5-Triiodoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3HI3N2 and its molecular weight is 445.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4,5-Triiodoimidazole (TII) is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of TII, drawing from various research studies and findings.

Synthesis of this compound

TII can be synthesized through the reaction of imidazole with iodine and potassium iodide in an aqueous solution. This method is efficient and yields a compound that exhibits significant biological activity due to the presence of iodine atoms, which enhance its interaction with biological targets .

Antimicrobial Activity

TII has demonstrated notable antimicrobial properties . Research indicates that TII exhibits potent antibacterial activity against various strains of bacteria. For instance, a study reported that TII showed strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL for certain resistant strains .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Activity Level
Bacillus subtilis1Strong
Klebsiella pneumoniae2Strong
Staphylococcus aureus3Moderate
Escherichia coli4Moderate

Anti-inflammatory Activity

TII also exhibits anti-inflammatory properties . In vitro studies have shown that TII can inhibit the release of pro-inflammatory cytokines such as IL-1β in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). The inhibition rates varied significantly across different concentrations, indicating its potential as an anti-inflammatory agent .

Table 2: Inhibition of IL-1β Release by TII

Concentration (μg/mL)Inhibition (%)
5028
10055
15082

Antioxidant Activity

The antioxidant capacity of TII has been evaluated using various assays, including DPPH and ABTS assays. Compounds derived from TII exhibited significant antioxidant activity, with EC50 values indicating their effectiveness in scavenging free radicals. For example, certain derivatives showed EC50 values as low as 0.141 mg/mL in DPPH assays .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of triiodoimidazole derivatives highlighted their strong antibacterial effects against resistant bacterial strains. The research emphasized the need for further exploration of these compounds as potential therapeutic agents against drug-resistant infections .
  • Inflammation Models : In animal models of inflammation, TII demonstrated a reduction in inflammatory markers when administered prior to LPS exposure. This suggests a protective role against systemic inflammation induced by bacterial components .
  • Cytotoxicity Assessment : In cytotoxicity studies using HepG2 liver cancer cells, TII derivatives showed no significant cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : TII serves as a precursor for synthesizing more complex molecules. Its unique structure allows for exploring novel chemical reactions and mechanisms.
  • Reactivity Studies : The compound's iodine atoms enhance its reactivity compared to non-halogenated imidazoles, making it a valuable tool in synthetic organic chemistry.

2. Biology

  • Radiolabeled Compound : TII is investigated for use as a radiolabeled compound in imaging studies due to the radioactivity associated with iodine isotopes. This application is crucial in diagnostic imaging techniques such as PET scans.
  • Biological Interactions : The compound can interact with biological macromolecules, potentially influencing cellular processes through its iodine content, which may form strong interactions with proteins.

3. Medicine

  • Therapeutic Properties : TII has been explored for its antimicrobial and anticancer activities. Studies indicate that halogenated imidazoles exhibit significant biological activity against various pathogens and cancer cell lines .
  • Drug Development : The compound's unique properties make it a candidate for developing new pharmaceuticals that target specific biological pathways while minimizing side effects associated with traditional drugs .

4. Industry

  • Material Science : TII is utilized in developing new materials and catalysts due to its distinctive chemical properties. Its ability to participate in various chemical reactions makes it suitable for applications in polymer science and catalysis.
  • Iodine Capture : Recent research highlights the use of TII in capturing iodine from solutions, which may have implications for environmental remediation and iodine recovery processes .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of TII against several bacterial strains. Results showed that TII exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Imaging Applications

Research focused on using TII as a radiotracer in PET imaging demonstrated promising results. The compound's ability to bind selectively to certain biological targets allowed for enhanced imaging contrast and specificity.

Case Study 3: Catalysis

TII was evaluated as a catalyst in organic reactions. The presence of iodine atoms facilitated faster reaction rates compared to traditional catalysts, indicating its potential utility in industrial applications .

Properties

IUPAC Name

2,4,5-triiodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HI3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDCNJIBRZBEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HI3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169855
Record name 2,4,5-Triiodoimidazole
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Molecular Weight

445.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1746-25-4
Record name 2,4,5-Triiodo-1H-imidazole
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Record name 2,4,5-Triiodoimidazole
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Record name 1746-25-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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